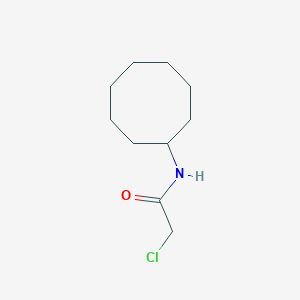

2-chloro-N-cyclooctylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

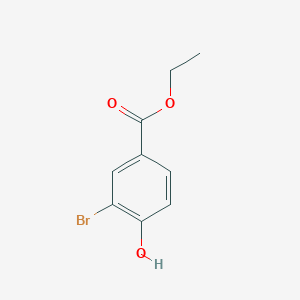

2-chloro-N-cyclooctylacetamide is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Arylacetamides, a group that includes compounds similar to 2-chloro-N-cyclooctylacetamide, have been investigated for their anticancer potential. One study evaluated the antiproliferative activity of 2-Chloro-N-arylacetamides against human cancer cells, showing cytotoxic action on tumor lines without affecting human erythrocytes. These compounds also exhibited in vivo anticancer effects in xenograft mice models, suggesting their potential as cost-effective alternatives for cancer treatment (Ferreira et al., 2019).

Synthesis and Docking Studies

2-Cyano-N-arylacetamide reagents have been utilized for synthesizing various nitrogenous heterocycles with potential as antimicrobial agents. Molecular docking studies identified some of these compounds as promising candidates due to their interaction with microbial targets, highlighting the versatility of chloroacetamide derivatives in drug design (Ewies & Abdelsalaam, 2020).

Antiviral and Antiapoptotic Effects

Research into novel anilidoquinoline derivatives, structurally related to chloroacetamides, demonstrated significant antiviral and antiapoptotic effects, especially in the context of Japanese encephalitis. These compounds reduced viral load and increased survival rates in infected mice, providing a basis for the development of new antiviral drugs (Ghosh et al., 2008).

Analgesic Activity

Some novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes, along with in vivo evaluations, have shown significant analgesic responses, suggesting these compounds as potential lead compounds for pain management (Kumar et al., 2019).

Selective Deacylation

A study on the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2 has revealed a method with advantages such as excellent yields, short reaction times, and convenient workup. This method could potentially be applied to a variety of substrates, including those related to this compound, highlighting its utility in synthetic chemistry (Wang et al., 2011).

作用機序

Target of Action

Similar compounds such as 2-chloro-n-phenylacetamide have shown activity against strains of aspergillus flavus , suggesting that 2-chloro-N-cyclooctylacetamide may also target fungal species.

Mode of Action

It’s suggested that similar compounds like 2-chloro-n-phenylacetamide likely interact with ergosterol on the fungal plasma membrane . This interaction could disrupt the integrity of the fungal cell membrane, leading to cell death. Additionally, it may inhibit DNA synthesis through the inhibition of thymidylate synthase .

Pharmacokinetics

2-chloro-n-phenylacetamide has been found to have favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract . It also crosses the blood-brain barrier and inhibits CYP1A2

Result of Action

Similar compounds like 2-chloro-n-phenylacetamide have shown antifungal activity against aspergillus flavus strains . This suggests that this compound may also exhibit antifungal effects, potentially leading to the disruption of cell membrane integrity and inhibition of DNA synthesis in targeted organisms.

生化学分析

Biochemical Properties

2-chloro-N-cyclooctylacetamide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. This compound is metabolized through pathways involving oxidation, reduction, and conjugation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

2-chloro-N-cyclooctylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBJQCMYTNHWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405477 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-43-3 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)